3-Chloro-5-propylpyridazine

Description

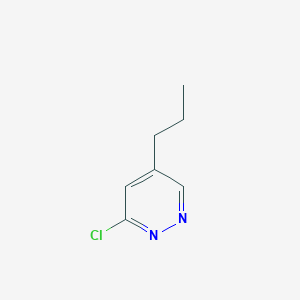

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-chloro-5-propylpyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2/c1-2-3-6-4-7(8)10-9-5-6/h4-5H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUKCLESJFUWBLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=NN=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Transformational Chemistry of 3 Chloro 5 Propylpyridazine

Electrophilic Aromatic Substitution on the Pyridazine (B1198779) Nucleus

The pyridazine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This inherent electron deficiency deactivates the ring towards electrophilic aromatic substitution (EAS) reactions. The nitrogen atoms withdraw electron density from the carbon atoms of the ring, making it less susceptible to attack by electrophiles.

Due to this low reactivity, specific examples of electrophilic aromatic substitution on 3-Chloro-5-propylpyridazine are not readily found in the scientific literature. The general understanding is that such reactions would require forcing conditions and would likely result in low yields and a mixture of products.

Nucleophilic Aromatic Substitution at the Chloro Position

In contrast to its inertness towards electrophiles, the electron-deficient nature of the pyridazine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). The chloro substituent at the 3-position of this compound is activated towards displacement by nucleophiles. The nitrogen atoms in the pyridazine ring help to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the SNAr reaction, thereby facilitating the substitution.

A variety of nucleophiles can displace the chloride ion, leading to a wide range of 3-substituted-5-propylpyridazine derivatives. Common nucleophiles include amines, alkoxides, and thiols.

Reaction with Amines: this compound is expected to react readily with primary and secondary amines to yield the corresponding 3-amino-5-propylpyridazine derivatives. These reactions are typically carried out by heating the chloropyridazine with an excess of the amine, sometimes in the presence of a base to neutralize the HCl generated.

Reaction with Alkoxides: The chloro group can be displaced by alkoxides (RO-) to form 3-alkoxy-5-propylpyridazines. These reactions are generally performed by treating the chloropyridazine with a sodium or potassium alkoxide in the corresponding alcohol as a solvent.

Reaction with Thiols: Thiolates (RS-) are also effective nucleophiles for the displacement of the chloro group, leading to the formation of 3-alkylthio-5-propylpyridazines.

| Nucleophile | Reagent Example | Product Type |

| Amine | RNH2, R2NH | 3-Amino-5-propylpyridazine |

| Alkoxide | NaOR, KOR | 3-Alkoxy-5-propylpyridazine |

| Thiol | NaSR, KSR | 3-Alkylthio-5-propylpyridazine |

Reactions Involving the Propyl Side Chain Functionalization

The propyl group attached to the pyridazine ring at the 5-position also offers a site for chemical modification. The carbon atom of the propyl group directly attached to the pyridazine ring is analogous to a benzylic position and exhibits enhanced reactivity.

Radical Halogenation: The hydrogen atoms on the carbon adjacent to the pyridazine ring can be substituted by halogens, typically bromine, through a free radical mechanism. This reaction is often carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or AIBN, and light or heat. This would lead to the formation of 3-chloro-5-(1-bromopropyl)pyridazine.

Oxidation: The propyl side chain can be oxidized under certain conditions. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO4), can oxidize the alkyl side chain of alkyl-substituted aromatic and heteroaromatic compounds. For this compound, if the reaction were to proceed to completion, it would likely yield 3-chloro-pyridazine-5-carboxylic acid. This transformation is contingent on the presence of at least one hydrogen atom on the carbon attached to the ring.

| Reaction Type | Reagent Example | Product Type |

| Radical Bromination | N-Bromosuccinimide (NBS) | 3-Chloro-5-(1-bromopropyl)pyridazine |

| Side-Chain Oxidation | Potassium Permanganate (KMnO4) | 3-Chloro-pyridazine-5-carboxylic acid |

Oxidation and Reduction Chemistry of the Pyridazine System

The pyridazine ring itself can undergo both oxidation and reduction reactions, which can lead to significant changes in the molecule's properties and further synthetic utility.

N-Oxidation: The nitrogen atoms of the pyridazine ring are susceptible to oxidation to form N-oxides. This is typically achieved using oxidizing agents such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). In the case of this compound, oxidation could potentially occur at either of the nitrogen atoms, leading to a mixture of isomeric N-oxides. The position of oxidation would be influenced by the electronic effects of the chloro and propyl substituents.

Reduction of the Pyridazine Ring: The pyridazine ring can be reduced under various conditions. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) can lead to the saturation of the ring, forming a piperidazine derivative. However, the conditions required for ring reduction can sometimes also lead to the reductive cleavage of the carbon-chlorine bond (hydrogenolysis).

Reductive Dehalogenation: The chloro group can be selectively removed through reductive dehalogenation. This can be achieved through catalytic hydrogenation under specific conditions or by using other reducing agents. This reaction would convert this compound into 5-propylpyridazine.

| Reaction Type | Reagent Example | Product Type |

| N-Oxidation | m-CPBA, H2O2/CH3COOH | This compound N-oxide |

| Ring Reduction | H2, Pd/C | 3-Chloro-5-propylpiperidazine |

| Reductive Dehalogenation | H2, Pd/C (specific conditions) | 5-Propylpyridazine |

Heterocyclic Annulation Reactions for Fused Pyridazine Systems

This compound can serve as a valuable building block for the synthesis of more complex, fused heterocyclic systems. The chloro group provides a reactive handle for the construction of a new ring fused to the pyridazine core.

For instance, the reaction of this compound with hydrazine (B178648) hydrate (B1144303) can lead to the formation of 3-hydrazinyl-5-propylpyridazine. This hydrazinyl derivative can then be cyclized with various reagents to form fused triazolopyridazine systems. Similarly, reactions with other bifunctional nucleophiles can be employed to construct a variety of other fused heterocyclic structures, such as pyrazolopyridazines or imidazopyridazines. These annulation reactions significantly expand the chemical space accessible from this compound and are a key strategy in the development of novel compounds with potential applications in medicinal chemistry and materials science.

| Fused System | Key Reagent |

| Triazolopyridazine | Hydrazine hydrate followed by cyclization reagent |

| Pyrazolopyridazine | Hydrazine derivatives |

| Imidazopyridazine | Amines with an additional nucleophilic site |

Advanced Structure Activity Relationship Sar Investigations of Pyridazine Scaffolds Including 3 Chloro 5 Propylpyridazine

Correlating Electronic and Steric Effects of Substituents on Compound Activity

Electronic Effects: The electronic properties of substituents can alter the electron density of the pyridazine (B1198779) ring, affecting its ability to participate in crucial interactions such as hydrogen bonding and π-π stacking with a biological target. nih.gov

Electron-Withdrawing Groups (EWGs): The chlorine atom in 3-Chloro-5-propylpyridazine acts as an electron-withdrawing group through the inductive effect (-I). This reduces the basicity of the pyridazine nitrogen atoms, which can be critical for receptor binding. frontiersin.org A lower basicity might prevent unwanted protonation at physiological pH, thereby maintaining the molecule's ability to act as a hydrogen bond acceptor. nih.gov The introduction of EWGs can significantly impact the binding affinity of pyridazine-containing compounds. frontiersin.org

Electron-Donating Groups (EDGs): The propyl group at the 5-position is a weak electron-donating group (+I effect). This can slightly increase the electron density of the ring, potentially modulating the strength of interactions with electron-deficient pockets in a target protein. The balance between the electron-withdrawing chloro group and the electron-donating propyl group creates a unique electronic distribution across the pyridazine ring.

Steric Effects: The size and spatial arrangement of substituents play a critical role in determining how a molecule fits into a binding site.

Steric Hindrance: The propyl group introduces steric bulk, which can either be beneficial or detrimental to activity. If the binding pocket can accommodate the propyl group, it may lead to favorable van der Waals interactions, enhancing binding affinity. Conversely, a bulky group could cause steric clashes, preventing optimal binding. Studies on substituted pyridazines have shown that steric bulk, particularly at positions adjacent to the ring nitrogens (like the 3- and 6-positions), can significantly influence complex formation and activity. nih.gov

Conformational Flexibility: The propyl chain has rotational freedom, allowing it to adopt various conformations. This flexibility can enable the molecule to adapt to the shape of the binding site, a concept known as "induced fit."

The interplay of these electronic and steric factors is summarized in the table below, illustrating how different substituents on a pyridazine core might modulate activity.

| Substituent at C3 | Electronic Effect | Substituent at C5 | Steric Effect | Predicted Impact on Activity |

| -Cl | Electron-withdrawing (-I) | -CH2CH2CH3 | Moderate bulk, flexible | Modulated basicity and potential for specific hydrophobic interactions. |

| -OCH3 | Electron-donating (+M) | -H | Minimal bulk | Increased basicity, potential for H-bonding. |

| -NO2 | Strong electron-withdrawing (-M, -I) | -CH3 | Small bulk | Significantly reduced basicity, potential for strong polar interactions. |

| -NH2 | Strong electron-donating (+M) | -t-butyl | Large bulk | Increased basicity, potential for steric hindrance. |

Impact of Positional Isomerism on Pyridazine Scaffold Interactions

Positional isomerism, the differential placement of substituents on the pyridazine ring, can have a dramatic impact on a compound's biological activity. nih.gov Swapping the positions of the chloro and propyl groups to create 3-propyl-5-chloropyridazine, for instance, would likely result in a molecule with a different biological profile, even though the molecular formula remains the same.

The precise location of substituents affects:

Hydrogen Bonding Vectors: The nitrogen atoms of the pyridazine ring are key hydrogen bond acceptors. nih.gov The position of substituents relative to these nitrogens can sterically hinder or electronically modulate their ability to form hydrogen bonds. For example, a substituent at the 3-position is adjacent to N2, while a substituent at the 5-position is further away.

Binding Site Complementarity: The three-dimensional shape of the molecule and the spatial orientation of its functional groups are critical for fitting into a specific binding pocket. Moving a bulky propyl group from the 5-position to the 3-position could introduce a steric clash that prevents binding. Conversely, the new arrangement might be optimal for a different target.

A study on oxazolidinone derivatives demonstrated that linearly attached pendants showed more potency compared to angularly attached ones, highlighting the critical nature of substituent positioning. bohrium.com Similarly, for pyridazine scaffolds, the relative positions of functional groups dictate the geometry of interaction with target macromolecules.

| Isomer | Position of -Cl | Position of -Propyl | Potential Interaction Differences |

| This compound | 3 | 5 | -Cl influences H-bonding at N2. -Propyl group explores a specific region of the binding pocket. |

| 3-Chloro-6-propylpyridazine | 3 | 6 | -Propyl group now adjacent to N1, potentially hindering interactions. Different overall shape. |

| 4-Chloro-5-propylpyridazine | 4 | 5 | -Cl and -Propyl are adjacent, potentially leading to intramolecular interactions or significant changes in binding orientation. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Pyridazine Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com For pyridazine derivatives, QSAR models are invaluable for predicting the activity of novel compounds and for guiding the design of more potent analogues.

A typical QSAR study involves:

Data Set Generation: A series of pyridazine analogues with varying substituents is synthesized, and their biological activities are measured.

Descriptor Calculation: Molecular descriptors, which are numerical representations of chemical structure, are calculated for each compound. These can include physicochemical properties (e.g., logP, molecular weight), electronic descriptors (e.g., atomic charges, dipole moment), and steric or topological indices. bohrium.com

Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with biological activity. bohrium.com

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

For a series of pyridazine derivatives, a hypothetical QSAR model might take the form:

Biological Activity (log 1/IC50) = c0 + c1(logP) + c2(Dipole Moment) + c3*(Steric Parameter)

Such models can reveal that, for instance, increased lipophilicity (logP) and a specific range of dipole moments are key for high activity. Studies on pyridazinone derivatives have shown that parameters like total energy (AE) and logP can be key factors influencing fungicidal activity. bohrium.com Similarly, 3D-QSAR models like CoMFA and CoMSIA can provide contour maps that visualize the favorable and unfavorable steric and electrostatic regions around the pyridazine scaffold, offering crucial insights for designing new inhibitors.

| Compound | logP | Dipole Moment (Debye) | Steric Descriptor (e.g., Molar Refractivity) | Observed Activity (IC50, µM) |

| Analog 1 (-Cl, -H) | 2.1 | 3.5 | 30.1 | 15.2 |

| Analog 2 (-Cl, -CH3) | 2.6 | 3.6 | 34.7 | 8.5 |

| This compound | 3.6 | 3.7 | 44.0 | 2.1 |

| Analog 4 (-Br, -propyl) | 3.9 | 3.7 | 46.9 | 3.5 |

This is a hypothetical data table for illustrative purposes.

Fragment-Based Drug Design (FBDD) Strategies Utilizing Pyridazine Core Structures

Fragment-Based Drug Design (FBDD) is a powerful approach for identifying lead compounds by screening small, low-molecular-weight molecules ("fragments") for weak binding to a biological target. nih.gov The pyridazine core, as found in this compound, is an excellent starting point for FBDD.

The FBDD process typically involves:

Fragment Screening: A library of fragments (typically <300 Da) is screened using biophysical techniques like NMR spectroscopy, X-ray crystallography, or surface plasmon resonance (SPR) to identify hits that bind to the target. A simple fragment could be 3-chloropyridazine (B74176) itself.

Hit-to-Lead Optimization: Once a fragment hit is identified and its binding mode is determined, it is optimized into a more potent lead compound. This can be achieved through several strategies:

Fragment Growing: Chemical groups are added to the fragment to make additional interactions with the target protein, thereby increasing affinity. nih.gov For a 3-chloropyridazine hit, one might systematically explore adding different alkyl or aryl groups at the 5-position to find an optimal substituent like the propyl group.

Fragment Linking: Two or more fragments that bind to adjacent sites on the target are connected with a chemical linker to create a single, high-affinity molecule. nih.gov

Fragment Merging: Overlapping structural features of different fragment hits are combined into a novel, more potent compound. nih.gov

The pyridazine scaffold is well-suited for FBDD because it is a small, rigid core that presents clear vectors for chemical modification. The nitrogen atoms provide a key interaction point (H-bond acceptor), while the carbon positions (like C3 and C5) can be readily functionalized to explore different regions of a binding pocket. The initial low complexity of fragments allows for a more thorough exploration of chemical space and often leads to lead compounds with better physicochemical properties compared to traditional high-throughput screening (HTS) hits. nih.gov

Mechanistic Elucidation of Interactions Involving 3 Chloro 5 Propylpyridazine and Its Analogues

Molecular Target Identification and Validation Methodologies

The identification of specific molecular targets is a foundational step in understanding the pharmacological effects of novel compounds. For pyridazine (B1198779) derivatives, a variety of methodologies have been employed to identify and validate their biological targets.

In Silico and Computational Approaches: Initial screening of pyridazine analogues often begins with in silico methods. Molecular docking studies are utilized to predict the binding affinities and modes of interaction of these compounds with known protein targets. For instance, certain pyridazine analogues have been computationally screened against muscarinic acetylcholine receptors to evaluate their potential as muscle relaxants benthamdirect.com. Such computational models help in prioritizing compounds for further experimental validation.

Biochemical and Enzymatic Assays: Following computational screening, direct biochemical assays are essential for validation. For pyridazine derivatives with anti-inflammatory potential, in vitro cyclooxygenase (COX-1 and COX-2) inhibition assays are commonly performed. These assays measure the ability of the compounds to inhibit the enzymatic activity of COX, a key enzyme in the inflammatory pathway rsc.org. Similarly, for anticancer applications, pyridazine-based candidates have been investigated as inhibitors of Poly (ADP-ribose) polymerase-1 (PARP-1), a crucial enzyme in DNA repair, through specific inhibitory assays nih.gov.

Chemogenomic and Proteomic Approaches: In cases where the mechanism of action is unknown, broader screening techniques can be applied. Chemogenomic analysis of cell lines with differential responses to a pyridazine compound can help identify genetic dependencies and potential targets. For example, this approach led to the identification of cAMP phosphodiesterase 3A (PDE3A) and Schlafen family member 12 (SLFN12) as components of a protein complex targeted by a specific pyridazine derivative blumberginstitute.org.

Target Validation: Once a potential target is identified, validation is crucial. This can involve techniques such as X-ray crystallography to visualize the compound binding to the target protein, as has been demonstrated for some pyridazine derivatives interacting with viral capsid proteins nih.gov. Further validation in cellular and in vivo models helps to confirm the relevance of the identified target to the observed biological effect.

| Methodology | Description | Example Application for Pyridazine Analogues | References |

| Molecular Docking | Computational prediction of binding affinity and interaction mode between a ligand and a target protein. | Screening for potential inhibitors of muscarinic acetylcholine receptors and COX-2. | benthamdirect.comrsc.org |

| Enzyme Inhibition Assays | In vitro measurement of a compound's ability to inhibit the activity of a specific enzyme. | Assessing the inhibitory effect on COX-1, COX-2, and PARP-1. | rsc.orgnih.gov |

| Chemogenomic Analysis | Correlating compound sensitivity with genomic features across a panel of cell lines to identify potential targets. | Identification of the PDE3A-SLFN12 complex as a target. | blumberginstitute.org |

| X-ray Crystallography | Determining the three-dimensional structure of a compound bound to its protein target. | Elucidating the interaction of pyridazine compounds with viral capsid proteins. | nih.gov |

Biochemical Pathway Analysis Related to Compound Modulation

Following target identification, it is essential to understand how the interaction of a compound with its target modulates broader biochemical pathways.

Modulation of Inflammatory Pathways: A significant number of pyridazine and pyridazinone derivatives have been investigated for their anti-inflammatory properties nih.govresearchgate.net. Analogues of 3-Chloro-5-propylpyridazine that act as selective COX-2 inhibitors directly impact the arachidonic acid pathway. By inhibiting COX-2, these compounds prevent the conversion of arachidonic acid to prostaglandins, such as prostaglandin E2 (PGE2), which are key mediators of inflammation and pain rsc.orgsarpublication.com. The downstream effects include the reduced production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in cellular models of inflammation rsc.org.

Induction of Apoptotic Pathways: In the context of oncology, certain chloropyridazine hybrids have been shown to induce apoptosis, a form of programmed cell death, in cancer cells nih.gov. The modulation of this pathway is often linked to the inhibition of targets like PARP-1, which plays a critical role in DNA repair. Inhibition of PARP-1 can lead to an accumulation of DNA damage, particularly in cancer cells with existing DNA repair defects, ultimately triggering apoptosis. The regulation of apoptotic pathways involves a complex interplay of pro-apoptotic proteins (e.g., BAX, p53, Caspases) and anti-apoptotic proteins (e.g., BCL-2), and pyridazine derivatives can shift this balance towards cell death nih.gov.

Interference with Biosynthetic Pathways: In the field of agrochemicals, some pyridazine derivatives have been developed as herbicides that target specific plant biosynthetic pathways. For example, novel pyridazine herbicides have been found to target phytoene desaturase (PDS), a critical enzyme in the carotenoid biosynthesis pathway. Inhibition of PDS leads to a blockage in the production of carotenoids, which are essential for protecting chlorophyll from photooxidation. This results in the characteristic bleaching of the plant and ultimately leads to its death nih.gov.

Cellular Mechanisms of Action in Research Models

The effects of pyridazine compounds on biochemical pathways ultimately manifest as specific cellular responses. These are often studied in various research models, primarily cultured cell lines.

Anti-inflammatory Effects in Macrophages: Lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells are a common model for studying inflammation. Pyrazole-pyridazine hybrids have been shown to inhibit the production of nitric oxide (NO), TNF-α, IL-6, and PGE-2 in these cells, demonstrating their anti-inflammatory mechanism at a cellular level rsc.org.

Cytotoxicity and Apoptosis in Cancer Cell Lines: The anticancer potential of pyridazine derivatives is frequently evaluated using a panel of human tumor cell lines. For instance, the cytotoxic effects of novel chloropyridazine hybrids have been assessed against breast cancer cell lines such as MDA-MB-231 nih.gov. In these models, the mechanism of action is further dissected by measuring markers of apoptosis, such as the activation of caspases and changes in the expression of pro- and anti-apoptotic proteins nih.gov.

Antiviral Activity in Host Cells: The potential antiviral mechanisms of pyridazine derivatives have been studied in cell culture models of viral infection. For example, in studies against Hepatitis A virus (HAV), the mechanism of action for a particular pyridazine derivative was investigated in HEPG2 cells. The findings suggested a virucidal effect, possibly through binding to the viral capsid, which would prevent the virus from attaching to and entering the host cell nih.gov.

| Research Model | Cellular Mechanism Investigated | Key Findings for Pyridazine Analogues | References |

| LPS-stimulated RAW264.7 macrophages | Anti-inflammatory response | Inhibition of pro-inflammatory mediators (NO, TNF-α, IL-6, PGE-2). | rsc.org |

| Human Cancer Cell Lines (e.g., MDA-MB-231) | Cytotoxicity and Apoptosis | Induction of programmed cell death through modulation of apoptotic proteins. | nih.gov |

| HEPG2 cells (Hepatitis A Virus model) | Antiviral activity | Virucidal effect, potentially by interfering with viral entry into the host cell. | nih.gov |

In Vitro Assay Development for Investigating Compound Modes of Action

The development of robust in vitro assays is critical for the systematic investigation of the modes of action of compounds like this compound and its analogues.

Cell Viability and Cytotoxicity Assays: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell viability and the cytotoxic potential of new compounds. This assay has been employed to evaluate the effects of pyridazine derivatives on various cell lines, including macrophages and cancer cells, providing a quantitative measure of their impact on cell proliferation and survival rsc.orgmdpi.com.

Enzyme-Linked Immunosorbent Assays (ELISAs): ELISAs are used to quantify the levels of specific proteins, such as cytokines, in cell culture supernatants. This technique is instrumental in biochemical pathway analysis, for example, by measuring the reduction in TNF-α and IL-6 production by macrophages treated with anti-inflammatory pyridazine compounds rsc.org.

Vasorelaxant Activity Assays: For pyridazine derivatives with potential cardiovascular applications, in vitro vasorelaxant activity is assessed using isolated tissues, such as rat thoracic aorta. In these assays, the tissue is pre-contracted, and the ability of the compound to induce relaxation is measured, providing insights into its potential as a vasodilator nih.gov. The underlying mechanism can be further explored by measuring markers like nitric oxide levels and the expression of endothelial nitric oxide synthase (eNOS) nih.gov.

Gene Expression Analysis: Techniques such as quantitative polymerase chain reaction (qPCR) can be used to measure changes in the expression of specific genes in response to compound treatment. For example, the downregulation of the PDS gene in plants treated with a pyridazine herbicide provides direct evidence of its molecular mechanism of action nih.gov.

These diverse in vitro assays provide a multi-faceted approach to characterizing the biological activities of pyridazine derivatives, from their initial effects on molecular targets to their broader impact on cellular functions and biochemical pathways.

Computational Chemistry and Molecular Modeling of 3 Chloro 5 Propylpyridazine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of molecules like 3-Chloro-5-propylpyridazine. These calculations provide insights into the distribution of electrons within the molecule, which governs its chemical behavior.

DFT methods, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to optimize the molecular geometry and calculate a range of electronic properties. researchgate.net For this compound, these calculations would reveal the impact of the chloro and propyl substituents on the pyridazine (B1198779) ring's electronic environment.

Key parameters derived from these calculations include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The HOMO energy indicates the ability to donate electrons, while the LUMO energy reflects the ability to accept electrons. researchgate.net The energy gap between HOMO and LUMO (ΔE) is a key indicator of chemical stability; a smaller gap suggests higher reactivity. nih.govnih.gov For this compound, the electron-withdrawing nature of the chlorine atom and the electron-donating effect of the propyl group would modulate these energy levels, influencing its reactivity in chemical reactions and biological systems.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. It helps identify electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. nih.govnih.gov In this compound, the nitrogen atoms of the pyridazine ring are expected to be regions of negative potential, making them likely sites for hydrogen bonding and interactions with electrophiles. nih.govnih.gov The areas around the hydrogen atoms would exhibit positive potential.

Global Reactivity Descriptors: Parameters such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness can be calculated from the HOMO and LUMO energies. rsc.org These descriptors provide a quantitative measure of the molecule's reactivity and stability.

A hypothetical table of calculated quantum chemical parameters for this compound, based on typical values for similar heterocyclic compounds, is presented below.

| Parameter | Predicted Value (a.u.) | Significance |

| HOMO Energy | -0.25 | Electron-donating capability |

| LUMO Energy | -0.08 | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 0.17 | Chemical reactivity and stability |

| Electronegativity (χ) | 0.165 | Tendency to attract electrons |

| Chemical Hardness (η) | 0.085 | Resistance to change in electron configuration |

These quantum chemical insights are foundational for understanding the intrinsic properties of this compound, predicting its behavior in different environments, and guiding further computational studies such as molecular docking.

Molecular Docking and Ligand-Target Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target receptor, typically a protein. This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

For this compound, molecular docking studies would be employed to investigate its potential as an inhibitor for various biological targets. Pyridazine derivatives have been explored as inhibitors for a range of enzymes, including kinases and polymerases. researchgate.netnih.gov The process involves:

Preparation of the Ligand and Receptor: The 3D structure of this compound would be generated and optimized using quantum chemical methods as described in the previous section. A high-resolution crystal structure of the target protein would be obtained from a repository like the Protein Data Bank (PDB).

Docking Simulation: Using software like AutoDock or Glide, the ligand is placed in the binding site of the receptor, and various conformations and orientations are sampled. A scoring function is used to estimate the binding affinity for each pose, with lower scores typically indicating more favorable binding.

Analysis of Interactions: The resulting docked poses are analyzed to identify key interactions between this compound and the amino acid residues in the binding pocket. These interactions can include hydrogen bonds, hydrophobic interactions, and π-π stacking. The pyridazine ring's two adjacent nitrogen atoms are particularly important for forming hydrogen bonds with the target protein. nih.gov

A hypothetical docking study of this compound with a generic kinase target might reveal the following interactions:

| Interacting Residue | Interaction Type | Distance (Å) |

| Valine (backbone NH) | Hydrogen Bond with N1 of Pyridazine | 2.9 |

| Leucine (side chain) | Hydrophobic Interaction with Propyl Group | 3.8 |

| Phenylalanine (side chain) | π-π Stacking with Pyridazine Ring | 4.5 |

| Lysine (side chain NH3+) | Cation-π Interaction with Pyridazine Ring | 4.2 |

These studies would provide a structural hypothesis for the biological activity of this compound and guide the design of new derivatives with improved binding affinity and selectivity. For instance, modifying the propyl group or the substituent at the chloro position could lead to more potent inhibitors.

Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics

Molecular Dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules and molecular complexes over time. For this compound, MD simulations can provide deeper insights into its conformational flexibility and the stability of its interactions with a biological target, complementing the static picture provided by molecular docking.

Conformational Analysis: The propyl group of this compound can adopt various conformations due to the rotation around its single bonds. MD simulations can be used to explore the conformational landscape of the isolated molecule in different solvent environments. acs.org This helps in understanding which conformations are energetically favorable and are likely to be present in a biological system. The planarity and conformational preferences of the pyridazine ring and its substituents can significantly influence its binding to a target. researchgate.netblumberginstitute.org

Binding Kinetics and Complex Stability: When applied to a ligand-protein complex, MD simulations can be used to assess the stability of the docked pose obtained from molecular docking studies. nih.govnih.gov A simulation of the this compound-target complex over a period of nanoseconds can reveal:

Stability of Key Interactions: Whether the hydrogen bonds and hydrophobic interactions identified in docking are maintained throughout the simulation.

Conformational Changes: How the ligand and the protein adapt to each other's presence.

Binding Free Energy Calculations: Methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be used to calculate the binding free energy, providing a more accurate estimate of binding affinity than docking scores alone. nih.gov

A hypothetical MD simulation of a this compound-kinase complex might yield the following data:

| Parameter | Value | Interpretation |

| RMSD of Ligand | 1.5 Å | The ligand remains stably bound in the active site. |

| Key H-Bond Occupancy | > 80% | The crucial hydrogen bond is maintained throughout the simulation. |

| Binding Free Energy (ΔG_bind) | -9.5 kcal/mol | Strong predicted binding affinity. |

These simulations provide a more realistic and dynamic view of the molecular recognition process, which is crucial for the rational design of effective drugs.

De Novo Design Approaches Based on Pyridazine Scaffolds

De novo design is a computational strategy for creating novel molecules with desired properties from scratch or by growing them from a molecular scaffold. The pyridazine ring is considered a "privileged structure" due to its frequent appearance in bioactive compounds, making it an excellent starting point for de novo design. researchgate.netresearchgate.net

For this compound, de novo design approaches could be used to generate a library of new derivatives with potentially improved activity against a specific target. This process typically involves:

Scaffold Placement: The pyridazine core of this compound is placed in the active site of a target protein.

Fragment-Based Growth: A library of molecular fragments is computationally "grown" from the pyridazine scaffold, exploring different substitution patterns and functional groups. Algorithms are used to connect these fragments in a chemically sensible way.

Scoring and Selection: The newly generated molecules are scored based on their predicted binding affinity, drug-like properties (e.g., solubility, synthetic accessibility), and other desired characteristics.

For example, a de novo design program could suggest replacing the propyl group with other aliphatic or aromatic moieties, or substituting the chlorine atom with different hydrogen bond donors or acceptors to enhance interactions with the target protein. This approach can lead to the discovery of novel chemical entities that might not be conceived through traditional medicinal chemistry approaches. nih.govarxiv.org

Predictive Modeling for Synthetic Pathways and Reaction Outcomes

Computational chemistry is also increasingly used to predict the feasibility and outcome of chemical reactions, aiding in the design of efficient synthetic routes. For a molecule like this compound, predictive modeling can be applied to:

Reaction Pathway Prediction: Algorithms can suggest potential synthetic pathways starting from commercially available precursors. This can involve retrosynthetic analysis, where the target molecule is broken down into simpler starting materials.

Reaction Outcome Prediction: For a given set of reactants and conditions, machine learning models and quantum chemical calculations can predict the major product, yield, and potential side products. acs.orgresearchgate.netfrontiersin.org The synthesis of substituted pyridazines often involves cycloaddition reactions, and computational models can predict the regioselectivity of these reactions. rsc.orgorganic-chemistry.org

For the synthesis of this compound, DFT calculations could be used to model the transition states of key reaction steps, such as the cyclocondensation reaction to form the pyridazine ring. This can help in understanding the factors that control the regioselectivity and in optimizing reaction conditions to favor the desired product. Machine learning models, trained on large databases of chemical reactions, can also provide valuable predictions for the synthesis of this and related pyridazine derivatives. acs.org

Green Chemistry Principles in the Synthesis and Modification of 3 Chloro 5 Propylpyridazine

Atom Economy and Waste Minimization Strategies in Pyridazine (B1198779) Synthesis

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the final product. primescholars.com Traditional syntheses of pyridazines often involve multi-step processes that can generate significant waste. One common route to the pyridazine core involves the condensation of a 1,4-dicarbonyl compound with hydrazine (B178648), which generally exhibits good atom economy as the primary byproduct is water. researchgate.net

A plausible synthetic route to a precursor of 3-Chloro-5-propylpyridazine, 5-propylpyridazin-3(2H)-one, could involve the reaction of a γ-keto acid with hydrazine. The subsequent chlorination to yield this compound, for instance with phosphorus oxychloride, however, significantly lowers the atom economy, as the reagent is used in stoichiometric amounts and generates phosphate (B84403) byproducts. nih.gov

To enhance atom economy and minimize waste, researchers are exploring alternative synthetic strategies. For instance, metal-free synthesis routes, such as the unexpected C-C bond cleavage to form 3,6-diarylpyridazines from 1,3-dicarbonyl compounds and methyl ketones, offer a more atom-economical approach. organic-chemistry.org Another strategy is the use of one-pot, multi-component reactions which reduce the need for intermediate purification steps, thereby minimizing solvent use and waste generation. mdpi.com

A key metric for evaluating waste is the Environmental Factor (E-factor), which is the ratio of the mass of waste to the mass of the product. By focusing on high-yield reactions with minimal byproducts and recyclable reagents, the E-factor for pyridazine synthesis can be significantly reduced.

Table 1: Comparison of Atom Economy for Different Pyridazine Synthesis Steps

| Reaction Step | Reactants | Product | Byproducts | Theoretical Atom Economy |

| Pyridazinone Formation | γ-keto acid, Hydrazine | Pyridazinone | Water | High |

| Chlorination | Pyridazinone, POCl₃ | Chloropyridazine | H₃PO₄, HCl | Low |

Utilization of Sustainable Solvents and Solvent-Free Reaction Conditions

The choice of solvent is a critical factor in the environmental impact of a chemical process, as solvents often constitute the largest mass component of a reaction mixture. whiterose.ac.uk Traditional syntheses of pyridazine derivatives have often relied on volatile organic compounds (VOCs) which pose environmental and health risks. Green chemistry encourages the use of more sustainable alternatives.

Sustainable Solvents:

Water: As a non-toxic, non-flammable, and readily available solvent, water is an attractive medium for organic synthesis. The synthesis of various heterocyclic compounds, including pyridazines, has been successfully demonstrated in aqueous media. researchgate.net

Ionic Liquids (ILs): These are salts with low melting points that can act as both solvents and catalysts. Their negligible vapor pressure reduces air pollution, and they can often be recycled. The synthesis of pyridazine derivatives has been shown to be more efficient in certain ionic liquids compared to conventional solvents. google.com

Deep Eutectic Solvents (DESs): These are mixtures of hydrogen bond donors and acceptors that form a liquid with a lower melting point than the individual components. DESs are often biodegradable, non-toxic, and derived from renewable resources, making them excellent green solvent candidates for heterocyclic synthesis. researchgate.net

Solvent-Free Reactions:

An even greener approach is to eliminate the solvent entirely. Microwave-assisted solvent-free synthesis has emerged as a powerful technique. For example, the synthesis of novel bioactive thiazolyl-pyridazinediones has been achieved via a multicomponent reaction under microwave irradiation without any solvent. google.com This not only reduces waste but also often leads to shorter reaction times and higher yields.

Table 2: Examples of Green Solvents in Heterocyclic Synthesis

| Solvent Type | Example | Advantages in Synthesis |

| Aqueous | Water | Non-toxic, non-flammable, readily available |

| Ionic Liquid | [BMIM][BF₄] | Negligible vapor pressure, recyclable, can act as a catalyst |

| Deep Eutectic Solvent | Choline chloride/urea | Biodegradable, non-toxic, renewable |

Development of Catalytic Methods for Efficient Pyridazine Transformations

The ninth principle of green chemistry advocates for the use of catalytic reagents over stoichiometric ones. mdpi.com Catalysts are used in small amounts and can be recycled, which minimizes waste. In the context of this compound, catalytic methods are crucial for both its synthesis and subsequent modifications.

Catalysis in Synthesis:

The formation of the pyridazine ring can be facilitated by various catalysts. For instance, copper(II)-catalyzed aerobic cyclizations have been developed for the synthesis of pyridazines. organic-chemistry.org The choice of catalyst can also influence the regioselectivity of the reaction, leading to the desired isomer with higher purity.

Catalysis in Modification:

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of the pyridazine ring. researchgate.netnih.gov Reactions such as the Suzuki-Miyaura, Stille, and Sonogashira couplings allow for the introduction of various substituents onto the pyridazine core, starting from a halo-pyridazine like this compound. researchgate.netnih.gov These catalytic methods are highly efficient and offer a broad substrate scope, enabling the synthesis of a diverse library of pyridazine derivatives. nih.gov For example, a Suzuki-Miyaura coupling could be used to replace the chlorine atom in this compound with an aryl or another alkyl group. nih.gov

More recent developments focus on making these catalytic processes even greener by using more sustainable metals, developing catalysts with higher turnover numbers, and performing reactions in green solvents.

Energy Efficiency Considerations in Synthetic Protocols

The sixth principle of green chemistry emphasizes the importance of energy efficiency. sphinxsai.com Synthetic methods should be designed to minimize energy consumption by, for example, conducting reactions at ambient temperature and pressure.

Microwave-Assisted Synthesis:

Microwave irradiation has become a popular technique for heating chemical reactions. nih.gov Unlike conventional heating, which relies on conduction and convection, microwaves heat the reaction mixture directly and more uniformly. researchgate.net This often leads to a dramatic reduction in reaction times, from hours to minutes, and can result in higher yields and cleaner products. sphinxsai.comrsc.org The synthesis of various pyridazine and other heterocyclic derivatives has been significantly improved by using microwave-assisted methods. google.comrsc.org

Ultrasound-Assisted Synthesis:

Sonochemistry, the application of ultrasound to chemical reactions, is another energy-efficient technique. The acoustic cavitation generated by ultrasound can enhance reaction rates and yields. rasayanjournal.co.in Ultrasound-assisted synthesis has been successfully applied to the preparation of pyrimidine (B1678525) derivatives and is a promising green alternative for pyridazine synthesis. rasayanjournal.co.in

A comparative analysis of the energy consumption for a given pyridazine synthesis via conventional heating versus microwave or ultrasound would likely demonstrate the significant energy savings offered by these alternative energy sources. sphinxsai.comnih.gov

Table 3: Comparison of Reaction Times for Conventional vs. Microwave-Assisted Synthesis of Heterocycles

| Heterocycle Synthesis | Conventional Method (Time) | Microwave-Assisted Method (Time) | Reference |

| Benzotriazole derivatives | 3-6 hours | 3-6.5 minutes | nih.gov |

| Substituted Pyridines | 10 hours | 10 minutes | rsc.org |

| Benzoindole derivatives | 12 hours | 1 hour | rsc.org |

Biocatalysis and Chemoenzymatic Approaches for Selective Syntheses

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers several advantages from a green chemistry perspective. Enzymes operate under mild conditions (temperature, pH), are highly selective, and are biodegradable.

Enzymatic Synthesis of Pyridazine Precursors:

While the direct enzymatic synthesis of the pyridazine ring is not yet well-established, enzymes can be used to create key precursors. For example, lipases have been used in the multicomponent synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives, which share a similar diazine core. acs.org This suggests the potential for developing lipase-catalyzed routes to pyridazinone precursors.

Chemoenzymatic Halogenation:

Emerging Research Applications and Future Perspectives for this compound: An Analysis of Available Data

Despite a comprehensive search of scientific literature and chemical databases, there is currently no publicly available research specifically detailing the applications of the chemical compound this compound. Therefore, it is not possible to provide an article on its role in materials science, agrochemical research, as a chemical probe, or its integration with high-throughput screening technologies.

Extensive inquiries into the applications of "this compound" have not yielded any specific research findings or data related to the topics outlined in the user's request. Searches for this compound in the context of opto-electronics, polymer design, plant growth regulation, biological systems, and chemical biology have all returned no relevant results.

While research exists for related compounds containing the pyridazine or chlorinated pyridine structures, this information falls outside the strict scope of this article, which is focused solely on this compound. For instance, studies on other pyridazine derivatives have explored their potential in various fields, but no direct or indirect references to the propyl-substituted variant specified could be located.

Consequently, the creation of data tables, a detailed account of research findings, and a discussion of interdisciplinary collaborations and translational potential for this compound cannot be fulfilled at this time due to the absence of foundational information.

It is possible that research on this specific compound is in very early stages and has not yet been published, or that it is being investigated under a different nomenclature not readily accessible through standard chemical search queries. However, based on the currently available information, no scientific narrative can be constructed for the emerging research applications and future perspectives of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.